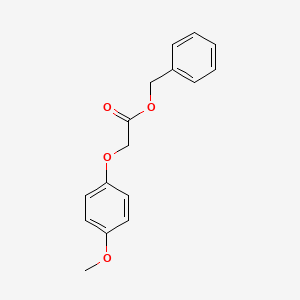![molecular formula C15H22N4O B14134687 3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol CAS No. 88805-01-0](/img/structure/B14134687.png)
3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol is a complex organic compound that features an indazole core, a piperidine ring, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The indazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atom or adjacent carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The piperidine ring enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-(1,1-difluoro-propyl)-6-(4-methanesulfonyl-piperidin-1-yl)-thieno[2,3-b]pyridine-2-carboxylic acid amide
- 3-Amino-1-(piperidin-1-yl)propan-1-one
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Uniqueness
3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol is unique due to its combination of an indazole core and a piperidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
88805-01-0 |
|---|---|
Fórmula molecular |
C15H22N4O |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
3-amino-1-(3-piperidin-1-ylpropyl)indazol-5-ol |
InChI |
InChI=1S/C15H22N4O/c16-15-13-11-12(20)5-6-14(13)19(17-15)10-4-9-18-7-2-1-3-8-18/h5-6,11,20H,1-4,7-10H2,(H2,16,17) |
Clave InChI |
JXSILBICDBKRJV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-](/img/structure/B14134606.png)
![2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14134610.png)
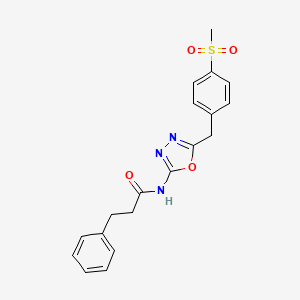
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide](/img/structure/B14134632.png)
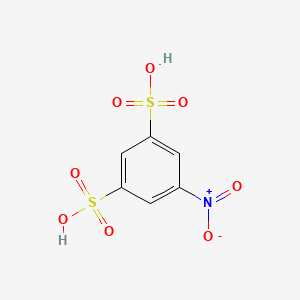
![2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14134640.png)
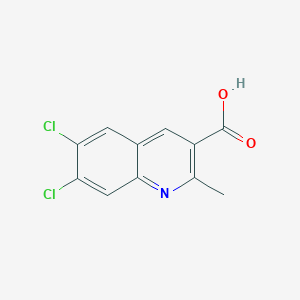


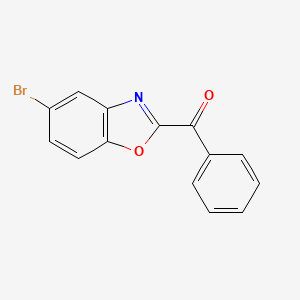

![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
